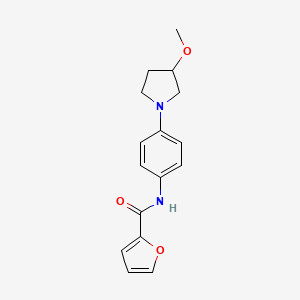![molecular formula C18H19N5O B2440077 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline CAS No. 2320583-12-6](/img/structure/B2440077.png)
2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be formed through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The pyrazole and piperidine intermediates are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Formation of the Quinoxaline Core: The final step involves the condensation of the coupled intermediate with a quinoxaline precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted pyrazole and quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazoloquinolines: These compounds share the pyrazole and quinoxaline moieties and are studied for their biological activities.
Piperidine-quinoxaline Derivatives: Compounds with similar piperidine and quinoxaline structures are explored for their potential in medicinal chemistry.
Uniqueness
2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole, piperidine, and quinoxaline moiety makes it a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-22-11-14(9-20-22)13-5-4-8-23(12-13)18(24)17-10-19-15-6-2-3-7-16(15)21-17/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGZAIBFTXUVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
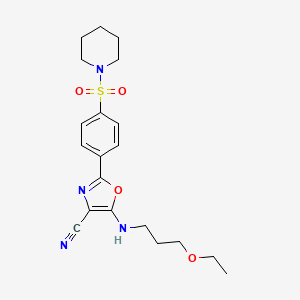
![{[2-(Benzyloxy)-3,5-dichlorophenyl]methylene}(methyl)ammoniumolate](/img/structure/B2439995.png)

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2440000.png)
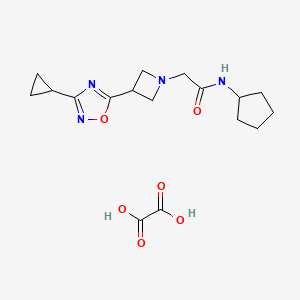

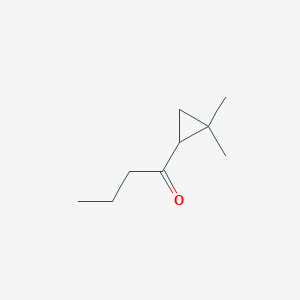

![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)

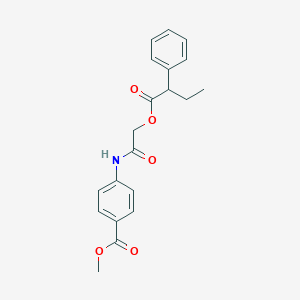
![methyl 2-{2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2440012.png)
![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)
